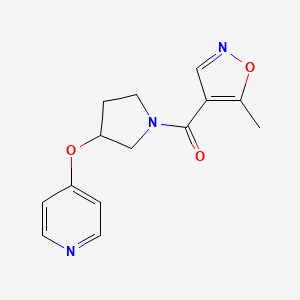

(5-Methylisoxazol-4-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone

Description

This compound is a methanone derivative featuring a 5-methylisoxazole moiety linked via a ketone bridge to a pyrrolidine ring substituted at the 3-position with a pyridin-4-yloxy group. The isoxazole ring contributes to metabolic stability and hydrogen-bonding interactions, while the pyrrolidine scaffold offers conformational flexibility.

Properties

IUPAC Name |

(5-methyl-1,2-oxazol-4-yl)-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c1-10-13(8-16-20-10)14(18)17-7-4-12(9-17)19-11-2-5-15-6-3-11/h2-3,5-6,8,12H,4,7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVDOSZJQNUAGLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)N2CCC(C2)OC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analog 1: (3-(Anthracen-9-yl)-5-methylisoxazol-4-yl)(pyrrolidin-1-yl)methanone

- Structure : Replaces the pyridin-4-yloxy group with a bulky anthracene moiety at the pyrrolidine’s 3-position.

- Synthesis: Prepared via sodium enolate-mediated nitrile oxide cycloaddition (NOC), a method optimized for fused aromatic systems. This contrasts with the target compound’s synthesis, which likely requires selective etherification for the pyridin-4-yloxy group .

Structural Analog 2: (3-(2-Chloro-6-fluorophenyl)-5-methylisoxazol-4-yl)(pyrrolidin-1-yl)methanone

- Structure : Substitutes the pyridin-4-yloxy group with a 2-chloro-6-fluorophenyl ring.

- Synthesis : Details are unspecified, but halogenated aryl groups are typically introduced via cross-coupling or nucleophilic aromatic substitution. The presence of electron-withdrawing halogens (Cl, F) may enhance electrophilic reactivity compared to the target compound’s pyridine ether .

- This contrasts with the pyridin-4-yloxy group’s balance of hydrophilicity and aromaticity .

Structural Analog 3: Methanone Derivatives with Pyridinyl or Imidazo-Pyrrolo-Pyrazine Moieties

- Examples: Methanone,(4,5-dihydro-5-phenyl-1H-pyrazol-1-yl)-4-pyridinyl (PubChem ID: 3078469): Features a pyrazole ring and pyridinyl group, differing in core heterocycle (pyrazole vs. isoxazole) . ((cis)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)(pyrrolidin-1-yl)methanone: Incorporates a complex imidazo-pyrrolo-pyrazine system, offering diverse hydrogen-bonding and π-stacking interactions absent in the target compound .

- Key Differences : These analogs prioritize nitrogen-rich heterocycles, which may enhance binding to enzymes or receptors requiring multiple coordination sites (e.g., kinases). However, increased molecular complexity could raise synthetic challenges .

Research Implications and Limitations

- Synthetic Accessibility : The target compound’s pyridin-4-yloxy group may require milder conditions compared to anthracene or halogenated analogs, which involve harsh cycloaddition or halogenation steps .

- Pharmacological Potential: While none of the evidence explicitly details biological activity, structural features suggest applications in kinase inhibition (imidazo-pyrrolo-pyrazine analogs ) or CNS targeting (pyrrolidine’s flexibility ).

- Availability : Some analogs, like the chloro-fluoro-phenyl derivative, are listed as discontinued, highlighting challenges in sourcing or scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.